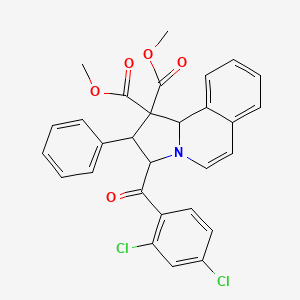
C29H23Cl2NO5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a complex organic molecule that contains multiple functional groups, including ester, ketone, and aromatic rings. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-2-oxoethyl 3-[(3aR,5S,7aR)-1,3-dioxo-5-phenyl-octahydro-1H-isoindol-2-yl]benzoate involves multiple steps, including the formation of ester and ketone functional groups. The reaction typically starts with the preparation of the ester by reacting 2,4-dichlorophenyl acetic acid with 3-[(3aR,5S,7aR)-1,3-dioxo-5-phenyl-octahydro-1H-isoindol-2-yl]benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve efficient conversion of reactants to the desired product. Purification methods such as recrystallization and chromatography are employed to isolate the compound from impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-dichlorophenyl)-2-oxoethyl 3-[(3aR,5S,7aR)-1,3-dioxo-5-phenyl-octahydro-1H-isoindol-2-yl]benzoate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids , alcohols , and substituted aromatic compounds .
Applications De Recherche Scientifique
2-(2,4-dichlorophenyl)-2-oxoethyl 3-[(3aR,5S,7aR)-1,3-dioxo-5-phenyl-octahydro-1H-isoindol-2-yl]benzoate: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,4-dichlorophenyl)-2-oxoethyl 3-[(3aR,5S,7aR)-1,3-dioxo-5-phenyl-octahydro-1H-isoindol-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-dichlorophenyl)-2-oxoethyl benzoate
- 3-[(3aR,5S,7aR)-1,3-dioxo-5-phenyl-octahydro-1H-isoindol-2-yl]benzoic acid
- 2,4-dichlorophenyl acetic acid
Uniqueness
2-(2,4-dichlorophenyl)-2-oxoethyl 3-[(3aR,5S,7aR)-1,3-dioxo-5-phenyl-octahydro-1H-isoindol-2-yl]benzoate: is unique due to its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler analogs .
Propriétés
Formule moléculaire |
C29H23Cl2NO5 |
|---|---|
Poids moléculaire |
536.4 g/mol |
Nom IUPAC |
dimethyl 3-(2,4-dichlorobenzoyl)-2-phenyl-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarboxylate |
InChI |
InChI=1S/C29H23Cl2NO5/c1-36-27(34)29(28(35)37-2)23(18-9-4-3-5-10-18)24(25(33)21-13-12-19(30)16-22(21)31)32-15-14-17-8-6-7-11-20(17)26(29)32/h3-16,23-24,26H,1-2H3 |
Clé InChI |
XZLDJIMNFYMIEX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(C(C(N2C1C3=CC=CC=C3C=C2)C(=O)C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


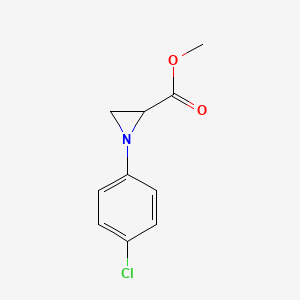

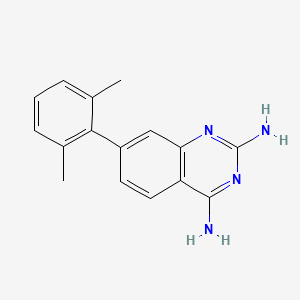
![1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B12614750.png)


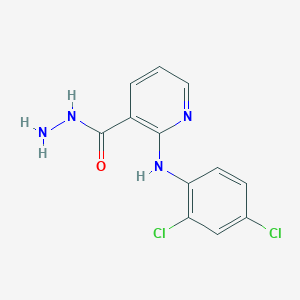
![3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol](/img/structure/B12614772.png)
![6-Phenylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12614773.png)
![5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12614788.png)
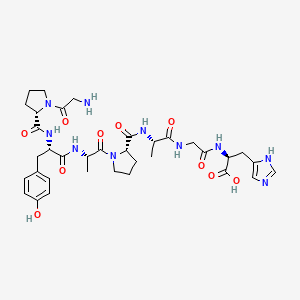
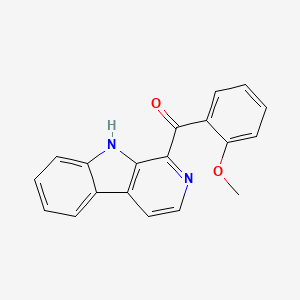
![2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one](/img/structure/B12614799.png)

